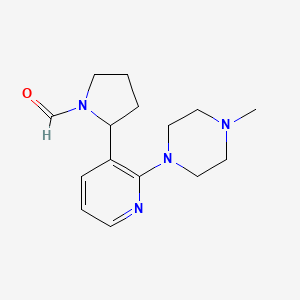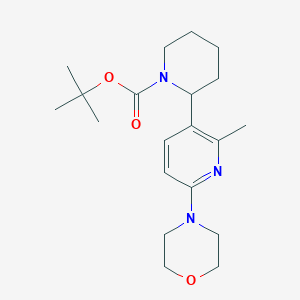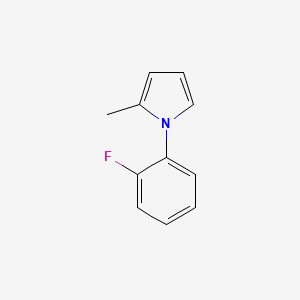
5-Bromo-2-methyl-6-(piperidin-1-yl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methyl-6-(piperidin-1-yl)nicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a piperidin-1-yl group at the 6th position of the nicotinic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-6-(piperidin-1-yl)nicotinic acid typically involves multiple steps. One common method starts with the bromination of 2-methyl-6-(piperidin-1-yl)nicotinic acid. The bromination reaction is usually carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
5-Bromo-2-methyl-6-(piperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or substituted amines.
科学的研究の応用
5-Bromo-2-methyl-6-(piperidin-1-yl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Bromo-2-methyl-6-(piperidin-1-yl)nicotinic acid involves its interaction with specific molecular targets. The piperidin-1-yl group allows the compound to bind to nicotinic acetylcholine receptors, modulating their activity. This interaction can influence various signaling pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2-Methyl-6-(piperidin-1-yl)nicotinic acid: Lacks the bromine atom at the 5th position.
5-Bromo-2-methyl-3-(piperidin-1-yl)nicotinic acid: Bromine atom at the 5th position but different substitution pattern.
5-Bromo-2-methyl-6-(morpholin-1-yl)nicotinic acid: Contains a morpholine group instead of a piperidine group.
Uniqueness
The presence of the bromine atom at the 5th position and the piperidin-1-yl group at the 6th position makes 5-Bromo-2-methyl-6-(piperidin-1-yl)nicotinic acid unique. These structural features contribute to its distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
特性
分子式 |
C12H15BrN2O2 |
|---|---|
分子量 |
299.16 g/mol |
IUPAC名 |
5-bromo-2-methyl-6-piperidin-1-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15BrN2O2/c1-8-9(12(16)17)7-10(13)11(14-8)15-5-3-2-4-6-15/h7H,2-6H2,1H3,(H,16,17) |
InChIキー |
ATGROGQQLIDRCD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1C(=O)O)Br)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


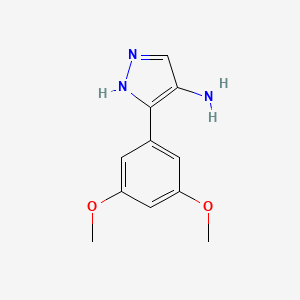
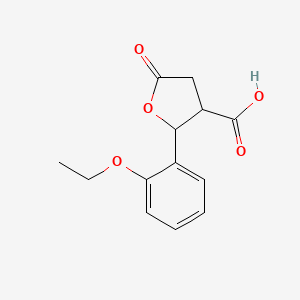
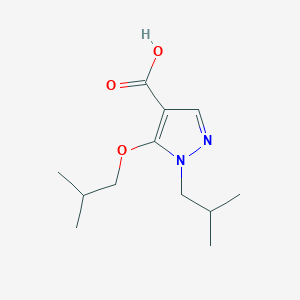
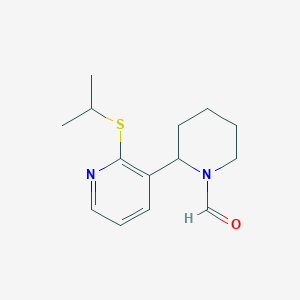


![5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B11799377.png)


